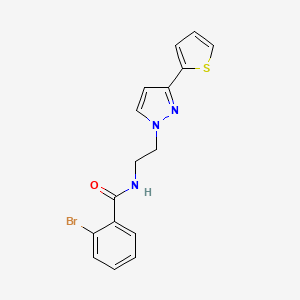
2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a brominated benzamide core, a thiophene ring, and a pyrazole moiety, which together confer distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the bromination of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. This can be achieved by reacting the benzamide precursor with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an inert solvent like dichloromethane, at room temperature.
Industrial Production Methods
For industrial-scale production, a continuous flow process could be utilized. This method would involve the same bromination reaction, but optimized for large-scale operations, ensuring high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent quality.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions could target the bromide group, potentially replacing it with a hydrogen atom using reductants such as lithium aluminum hydride (LiAlH4).
Substitution: : The bromide in the benzamide core is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidizing agents: : hydrogen peroxide, m-CPBA
Reducing agents: : LiAlH4
Nucleophiles: : amines, thiols
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative reactions could yield sulfoxides or sulfones, while nucleophilic substitutions could produce various substituted benzamides.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its brominated benzamide core allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
The pyrazole and thiophene rings confer potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Thus, 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide may be studied for similar applications.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and pharmaceuticals, owing to its ability to undergo various chemical reactions.
作用机制
The mechanism by which 2-bromo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects depends on the context of its application. In biological systems, its mechanism might involve binding to specific proteins or enzymes, disrupting their normal function. The pyrazole ring could interact with biological targets via hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron transfer processes.
相似化合物的比较
Similar Compounds
2-bromo-N-(2-(3-(thienyl)-1H-pyrazol-1-yl)ethyl)benzamide
2-bromo-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
2-bromo-N-(2-(3-(pyridyl)-1H-pyrazol-1-yl)ethyl)benzamide
Unique Properties
The unique combination of the thiophene, pyrazole, and brominated benzamide core distinguishes this compound from others. Its distinct electronic and steric properties could lead to unique reactivity and biological activity profiles.
属性
IUPAC Name |
2-bromo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-13-5-2-1-4-12(13)16(21)18-8-10-20-9-7-14(19-20)15-6-3-11-22-15/h1-7,9,11H,8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCURKKOIAUINEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2939951.png)
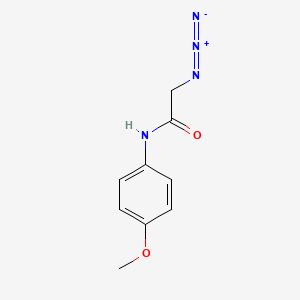
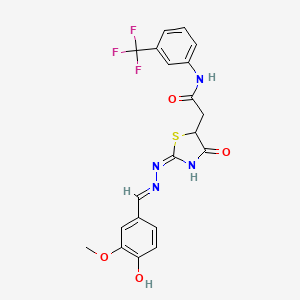
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
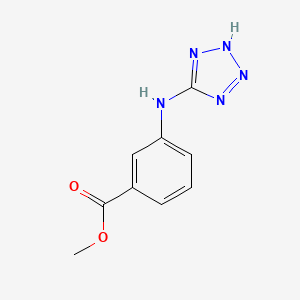
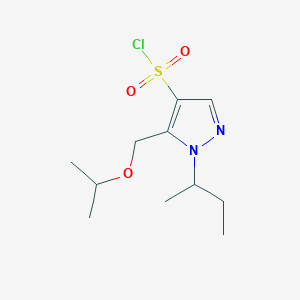
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
![(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939960.png)
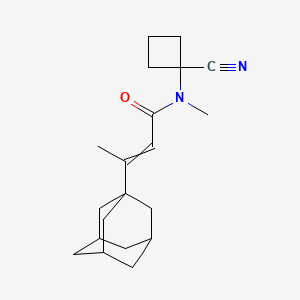
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939963.png)
![3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)

![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2939968.png)
